molecular formula C7H3ClN2O2S B7903938 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B7903938
M. Wt: 214.63 g/mol
InChI Key: LKNPLHFPOQGQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid (CAS 1368311-23-2) is a high-value chemical building block in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic intermediate for the preparation of more complex, functionalized molecules. Its core structure is part of a promising class of heterocyclic compounds being investigated for their potent biological activities. The primary research application of this compound is in the synthesis of novel thieno[2,3-b]pyrazine derivatives that are screened for antitumor properties. It is a key precursor in Pd-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to create diverse libraries of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates . These synthesized compounds have demonstrated significant inhibitory effects on the growth of various human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460) . Furthermore, the thieno[2,3-b]pyrazine scaffold is recognized in other research contexts, such as the development of B-Raf kinase inhibitors, which are important targets in oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorothieno[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPLHFPOQGQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Strategies and Methodologies for 7 Chlorothieno 2,3 B Pyrazine 6 Carboxylic Acid

Pioneering Synthetic Routes to the Thieno[2,3-b]pyrazine (B153567) Nucleus

The construction of the thieno[2,3-b]pyrazine core has been approached through various synthetic strategies, each offering distinct advantages in terms of efficiency and substituent placement. These methods can be broadly categorized into multistep linear, convergent, and divergent approaches, alongside techniques that allow for precise regioselective functionalization.

Multistep syntheses are fundamental to constructing the thieno[2,3-b]pyrazine framework. A notable linear sequence commences with commercially available 2-chloropyrazine (B57796). Lithiation of 2-chloropyrazine followed by reaction with N,N-dimethylbenzamides directly yields aryl(3-chloropyrazin-2-yl)methanones. These intermediates are then treated sequentially with sodium sulfide (B99878) and a reagent such as tert-butyl bromoacetate, followed by cyclization induced by sodium hydride, to afford the 6,7-disubstituted thieno[2,3-b]pyrazine core. This step-by-step approach allows for the systematic build-up of the molecule.

While distinct examples of purely convergent or divergent strategies for the core synthesis of 7-chlorothieno[2,3-b]pyrazine-6-carboxylic acid are not extensively documented, the principles of these strategies can be applied. A hypothetical convergent approach would involve the synthesis of a functionalized thiophene (B33073) and a functionalized pyrazine (B50134) separately, followed by their coupling in a final step. Divergent strategies, on the other hand, would involve the synthesis of a common thieno[2,3-b]pyrazine intermediate, which is then elaborated into a variety of derivatives. For instance, from a key intermediate like methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, a multitude of analogs can be generated through various functionalization reactions.

Regioselective functionalization is paramount in the synthesis of specifically substituted thieno[2,3-b]pyrazines. The control of substituent placement on the heterocyclic core dictates the final properties of the molecule. A key reaction in this regard is the regioselective bromination of the thieno[2,3-b]pyrazine nucleus. For instance, treatment of 6-phenylthieno[2,3-b]pyrazine with bromine in dichloromethane (B109758) at 0 °C selectively yields 7-bromo-6-phenylthieno[2,3-b]pyrazine. This halogenated intermediate is a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of functional groups specifically at the 7-position. This high degree of regioselectivity is crucial for the synthesis of target molecules like this compound and its derivatives.

Catalytic Cross-Coupling Reactions in Thienopyrazine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and the thieno[2,3-b]pyrazine system is no exception. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamino-substituted thieno[2,3-b]pyrazines. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between a halo-thienopyrazine and an amine. Specifically, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized in good to excellent yields (50% to quantitative) via the Buchwald-Hartwig cross-coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)arylamines. semanticscholar.orgchemrxiv.org The reaction conditions, including the choice of palladium catalyst, ligand, and solvent, are crucial and often need to be optimized based on the electronic properties of the substrates. semanticscholar.orgchemrxiv.org

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

AmineProductYield (%)
Aniline (B41778)Methyl 7-(phenylamino)thieno[2,3-b]pyrazine-6-carboxylate85
4-MethoxyanilineMethyl 7-((4-methoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate92
3,5-DimethoxyanilineMethyl 7-((3,5-dimethoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate80
4-FluoroanilineMethyl 7-((4-fluorophenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate70

Data sourced from scientific literature. The specific reaction conditions may vary.

The formation of new carbon-carbon bonds on the thieno[2,3-b]pyrazine scaffold is essential for creating a diverse range of derivatives. Several palladium-catalyzed cross-coupling reactions are instrumental in this regard.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, has been successfully applied to thienopyrazines. For example, 7-bromo-6-phenylthieno[2,3-b]pyrazine can be coupled with various (hetero)arylboronic acids to produce 7-(hetero)aryl-6-phenylthieno[2,3-b]pyrazines in moderate to excellent yields. Optimization of reaction conditions, such as the palladium catalyst, base, and solvent, is key to achieving high efficiency.

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool. The reaction of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various terminal alkynes, catalyzed by a palladium/copper system, affords the corresponding 7-alkynyl derivatives in good yields. researchgate.net These alkynylated products can serve as precursors for further transformations, such as intramolecular cyclizations to form more complex fused systems. researchgate.net

Table 2: Examples of Sonogashira Coupling with Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

AlkyneProductYield (%)
PhenylacetyleneMethyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate65 researchgate.net
4-EthynylanisoleMethyl 7-((4-methoxyphenyl)ethynyl)thieno[2,3-b]pyrazine-6-carboxylate75 researchgate.net
4-EthynyltolueneMethyl 7-(p-tolylethynyl)thieno[2,3-b]pyrazine-6-carboxylate55 researchgate.net
1-Ethynyl-4-fluorobenzeneMethyl 7-((4-fluorophenyl)ethynyl)thieno[2,3-b]pyrazine-6-carboxylate55

Data compiled from published research. researchgate.net Reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine.

The development of enantioselective synthetic methods is a cornerstone of modern pharmaceutical chemistry. For chiral thieno[2,3-b]pyrazine derivatives, the use of chiral ligands in transition metal catalysis would be the most prominent strategy to induce asymmetry. Although specific examples of the application of chiral ligands for the enantioselective synthesis of this compound derivatives are not yet reported in the literature, this remains an area of significant potential. In principle, chiral phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions could be employed to create chiral centers, for instance, in the synthesis of atropisomeric biaryl derivatives of thieno[2,3-b]pyrazine. The development of such methods would be a valuable addition to the synthetic chemist's toolbox for accessing enantiomerically pure thieno[2,3-b]pyrazine-based compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Heterocyclic Ring Systems

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings, particularly those that are electron-deficient. The thieno[2,3-b]pyrazine scaffold, with its two nitrogen atoms in the pyrazine ring, is inherently electron-poor, making it an excellent substrate for SNAr reactions. The presence of a good leaving group, such as a halide, at the 7-position, coupled with the electron-withdrawing nature of the adjacent carboxylic acid at the 6-position, further activates the ring system towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the ring system. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

In the context of this compound, the chlorine atom at the 7-position serves as the leaving group. A variety of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functionalities at this position. The reaction is typically facilitated by the presence of a base to neutralize the proton of the nucleophile, if present, and to drive the reaction to completion. The choice of solvent is also critical, with polar apathetic solvents generally favoring the reaction by stabilizing the charged Meisenheimer intermediate.

Recent research has also provided evidence that some SNAr reactions may proceed through a concerted mechanism, rather than the classical two-step pathway, particularly in heterocyclic systems with good leaving groups. The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For the thieno[2,3-b]pyrazine system, the high degree of activation and the presence of a good leaving group like chloride could potentially favor a concerted pathway under certain conditions.

Sustainable and Green Chemical Approaches to Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be made more sustainable through the application of environmentally benign solvents and the implementation of efficiency metrics and process intensification.

The selection of a solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and environmentally persistent. Consequently, the exploration of greener alternatives is a key area of research.

Polyethylene Glycol (PEG-400) has emerged as a promising green solvent for a variety of organic transformations, including the synthesis of heterocyclic compounds. cetjournal.it Its advantages include low toxicity, biodegradability, low vapor pressure, and thermal stability. In the context of synthesizing thieno[2,3-b]pyrazine derivatives, PEG-400 can serve as a reaction medium that facilitates the dissolution of reactants and reagents, potentially enhancing reaction rates and yields. Its ability to be recycled and reused further contributes to its green credentials. While specific studies on the use of PEG-400 for the synthesis of this compound are not yet prevalent, its successful application in the synthesis of other nitrogen-containing heterocycles suggests its potential viability.

Eucalyptol (B1671775) , a bio-based solvent derived from eucalyptus oil, is another attractive green alternative. ijarsct.co.inmdpi.com It is biodegradable, has a high boiling point, and has been successfully employed as a solvent in various organic reactions, including the synthesis of O, S, and N-heterocycles. ijarsct.co.inmdpi.com Research has demonstrated its utility in palladium-catalyzed cross-coupling reactions on thieno[2,3-b]pyrazine systems, indicating its compatibility with this heterocyclic core. mdpi.com The use of eucalyptol in the synthesis of this compound could offer a more sustainable route, reducing the reliance on petroleum-based solvents.

The following table summarizes the properties of these green solvents in comparison to a common conventional solvent:

SolventSourceKey PropertiesPotential Application in Thienopyrazine Synthesis
PEG-400 Petroleum-based polymerLow toxicity, biodegradable, low vapor pressure, recyclableReaction medium for nucleophilic substitution or precursor synthesis
Eucalyptol Bio-based (Eucalyptus oil)Biodegradable, high boiling point, low toxicitySolvent for cross-coupling or substitution reactions
Toluene Petroleum-basedGood solvating power for organic compoundsConventional solvent for various synthetic steps

To quantify the "greenness" of a chemical process, several metrics have been developed. Atom economy and the E-factor (Environmental Factor) are two of the most widely used. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. The ideal E-factor is zero. For the synthesis of this compound, a high atom economy would be achieved by designing a synthetic route that minimizes the formation of byproducts. The E-factor would be minimized by reducing solvent usage, avoiding the use of stoichiometric reagents where possible, and recycling catalysts and solvents.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.itpharmasalmanac.comcetjournal.it In the context of thienopyrazine production, this could involve transitioning from traditional batch reactors to continuous flow reactors. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, enhanced safety due to smaller reaction volumes, and the potential for easier scale-up. pharmasalmanac.com For a potentially exothermic reaction in the synthesis of a thienopyrazine intermediate, a continuous flow setup would allow for precise temperature control, minimizing the risk of runaway reactions and improving product quality and yield.

The table below illustrates how these concepts could be applied to enhance the sustainability of thienopyrazine synthesis:

Green Chemistry ConceptApplication to Thienopyrazine SynthesisExpected Outcome
Atom Economy Designing synthetic routes that are addition or rearrangement reactions rather than substitution or elimination reactions where possible.Higher efficiency in converting reactant mass to product mass, less waste.
E-Factor Minimizing solvent use, employing recyclable catalysts, and reducing the number of purification steps.Lower overall waste generation, reduced environmental impact.
Process Intensification Utilizing continuous flow reactors for key synthetic steps.Improved safety, better process control, higher yields, and easier scalability.

By integrating these advanced synthetic strategies and green chemical principles, the production of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Iii. Structure Activity Relationship Sar and Structural Modification Studies

Systematic Investigation of Structural Determinants for Biological Research Activities

A thorough analysis of the thieno[2,3-b]pyrazine (B153567) core and its substituents reveals key determinants of biological activity. Modifications at various positions of the bicyclic system can lead to significant changes in potency and efficacy.

The thieno[2,3-b]pyrazine core, a fusion of thiophene (B33073) and pyrazine (B50134) rings, offers several positions for substitution that can modulate its electronic and steric properties, thereby influencing interactions with biological targets. Research on related thieno[2,3-b]pyridine (B153569) analogs has demonstrated that the nature and position of substituents are critical for activity. nih.govnih.govresearchgate.net

For instance, in studies on thieno[2,3-b]pyridine derivatives as hepatic gluconeogenesis inhibitors, replacing a trifluoromethyl (CF₃) group on the core was shown to improve potency. nih.govresearchgate.net This suggests that the electronic properties and size of the substituent at this position play a direct role in the compound's inhibitory capacity. Similarly, SAR studies on thieno[2,3-b]pyridines as Hepatitis C virus (HCV) inhibitors revealed that specific substitutions led to potent compounds with low cytotoxicity. nih.gov

Table 1: Positional and Substituent Effects on Thieno-Fused Heterocycles
ScaffoldPosition of ModificationSubstituent ChangeObserved Effect on Biological ActivityReference
Thieno[2,3-b]pyridineCore (unspecified)Replacement of CF₃ groupImproved potency as hepatic gluconeogenesis inhibitors. nih.govresearchgate.net
Thieno[2,3-b]pyridineVariousIntroduction of specific side chainsDiscovery of potent HCV inhibitors with low cytotoxicity. nih.gov
s-TriazineCoreChlorine vs. MorpholineMorpholine substituent showed a noticeable increase in cytotoxic activities. mdpi.com

The carboxylic acid group at the C6 position is a key pharmacophoric element. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, often forming critical ionic interactions with basic residues (like arginine or lysine) in a target's active site. However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. nuph.edu.ua

Derivatization of the carboxylic acid into esters or amides is a common strategy to modulate these properties. For instance, converting the carboxylic acid to a methyl ester can increase lipophilicity and cell permeability, potentially acting as a prodrug that is later hydrolyzed back to the active carboxylic acid within the cell. mdpi.com Studies on related thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have shown a wider range of pharmacological activity compared to analogs with the carboxylic acid at the 4-position, highlighting the positional importance of this group. nuph.edu.ua

To overcome the potential pharmacokinetic limitations of the carboxylic acid group while retaining its essential binding interactions, medicinal chemists frequently employ bioisosteric replacement. A bioisostere is a functional group with similar steric and electronic properties to another, which can be interchanged to improve a compound's ADME (absorption, distribution, metabolism, and excretion) profile. drughunter.com

The most widely used bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole. drughunter.com Tetrazoles have a similar pKa to carboxylic acids, allowing them to exist in an ionized state at physiological pH and mimic the key ionic interactions. drughunter.comnih.gov However, tetrazoles can offer advantages such as increased lipophilicity and metabolic stability. drughunter.com Other heterocyclic bioisosteres include 5-oxo-1,2,4-oxadiazoles, hydroxamic acids, and acyl sulfonamides, each offering a unique profile of acidity, lipophilicity, and hydrogen bonding capability. drughunter.com The choice of bioisostere is highly context-dependent and aims to balance potency with drug-like properties. drughunter.com

Table 2: Common Bioisosteres for Carboxylic Acid and Their Properties
Functional GroupTypical pKa RangeKey CharacteristicsPotential Advantages over Carboxylic AcidReference
Carboxylic Acid~4–5Planar, hydrogen bond donor/acceptor, typically ionized at physiological pH.Baseline for comparison. drughunter.com
1H-Tetrazole~4.5–4.9Planar, acidic, metabolically stable.Greater lipophilicity, improved metabolic stability. drughunter.com
Acyl SulfonamideVariable (can be acidic)Non-planar, strong hydrogen bond acceptor.Increased lipophilicity, resistance to glucuronidation.
Hydroxamic Acid~9Metal-chelating properties.Can offer different binding interactions, though may have bioavailability issues.
5-oxo-1,2,4-oxadiazoleLess acidic than tetrazolePlanar heterocycle.May improve oral drug absorption by reducing acidity. drughunter.com

Identification and Characterization of "Molecular Switches" in Related Scaffolds

A "molecular switch" refers to a functional group or structural motif within a molecule that can exist in two or more stable states, which can be reversibly interconverted by an external stimulus (e.g., light, pH, temperature). This switching action can dramatically alter the molecule's shape and electronic properties, thereby turning its biological activity "on" or "off".

While specific examples of molecular switches within the thieno[2,3-b]pyrazine framework are not extensively documented, the concept is well-established in other heterocyclic systems. For example, the conformational state of the carboxylic acid group itself can act as a simple switch. In thiazole-2-carboxylic acid, researchers have demonstrated the ability to induce conformational changes (from a stable trans form to a less stable cis form) using light, which alters the intramolecular hydrogen bonding pattern. nih.gov Such subtle changes in the orientation of a key interacting group can profoundly affect binding affinity to a biological target. This principle highlights a potential strategy for designing thienopyrazine derivatives where the activity could be modulated by controlling the conformation of the C6-carboxylic acid.

Conformational Analysis and its Correlation with Observed Research Phenomena

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how well the molecule fits into its target's binding site. For 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid, a key conformational feature is the dihedral angle between the plane of the bicyclic thienopyrazine system and the carboxylic acid group.

Crystallographic studies of a related compound, 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, show that the thieno[2,3-b]pyridine core is nearly planar, while the carboxylic acid group is twisted out of this plane by a dihedral angle of 11.9°. nih.gov This twisted conformation is often stabilized by intramolecular hydrogen bonds, for instance, between the carboxylic acid's hydroxyl group and a nitrogen atom on the pyrazine ring, or between a substituent's N-H group and the carbonyl oxygen. nih.govuky.edu

This preferred conformation is a result of minimizing steric hindrance and optimizing electronic interactions. Any change to the substitution pattern on the core or the carboxylic acid group could alter this preferred conformation, leading to a different presentation of the key binding motifs to the target protein and thus affecting the observed biological activity. uky.edu Computational conformational scans can provide insight into the energetically favorable shapes a molecule can adopt, helping to rationalize SAR data and guide the design of new, more potent analogs. uky.edu

Iv. Mechanistic Insights and Biological Target Elucidation in Research Contexts

Cellular and Biochemical Pathway Interrogation

Research into derivatives of the thieno[2,3-b]pyrazine (B153567) and analogous thienopyrimidine scaffolds has revealed significant interactions with key cellular and biochemical pathways. These compounds have been shown to influence cell survival, proliferation, and signaling through various mechanisms.

Derivatives built upon the thieno[2,3-b]pyrazine framework have demonstrated notable effects on the regulation of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cell lines.

In one study, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were evaluated for their antitumor potential. nih.govnih.gov The most promising of these compounds were further analyzed for their impact on the cell cycle profile and apoptosis induction in the AGS human gastric adenocarcinoma cell line. nih.govnih.gov While these derivatives inhibited cell growth, analysis revealed an atypical cell cycle distribution characterized by a large number of dead cells that were not apoptotic, suggesting a different mechanism of action for cell growth inhibition. nih.gov

Similarly, research on the related thieno[2,3-b]pyridine (B153569) scaffold, which shares a similar bicyclic core, found that its derivatives could promote G2/M phase cell cycle arrest and induce apoptosis in the PC3 prostate cancer cell line. nih.gov These findings underscore the potential of the core thieno-fused pyrazine (B50134)/pyridine structure to serve as a template for compounds that interfere with cancer cell proliferation.

Table 1: Effects of Thieno[2,3-b]pyrazine Derivatives on Cell Cycle and Apoptosis

Compound Class Cell Line Effect Mechanism Reference
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates AGS (Gastric Adenocarcinoma) Cell growth inhibition, atypical cell cycle distribution Non-apoptotic cell death nih.govnih.gov

The thieno[2,3-b]pyrazine scaffold and its isomers, like thieno[3,2-d]pyrimidine, are recognized as privileged structures in the design of enzyme inhibitors, particularly for kinases and sirtuins, which are crucial regulators of cellular processes.

Kinase Inhibition: Thieno[2,3-b]pyrazine derivatives have been a subject of interest in patents, particularly as inhibitors of the serine/threonine kinase B-Raf, a key enzyme in the MAPK signaling pathway that is often mutated in cancers. mdpi.com The broader class of thienopyrimidines has been extensively explored as kinase inhibitors targeting various members of the kinome. For example, derivatives of thieno[2,3-d]pyrimidine (B153573) have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis. nih.gov Furthermore, pyrazine-based compounds, in general, have led to FDA-approved kinase inhibitors like Gilteritinib, which targets FLT3/AXL kinases. nih.gov

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate metabolism, DNA repair, and inflammation. Research has identified thieno[3,2-d]pyrimidine-6-carboxamides, an isomeric scaffold of the target compound, as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar efficacy. nih.gov Crystallographic studies revealed that the carboxamide group binds in the nicotinamide C-pocket of the enzyme's active site, highlighting a key interaction for this class of inhibitors. nih.gov

Beyond direct enzyme inhibition, thieno-fused pyrimidine structures have been shown to act as modulators of cell surface receptors, including G-protein coupled receptors (GPCRs).

Specifically, derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been identified as negative allosteric modulators (NAMs) of the dopamine D2 receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, allowing for a more nuanced regulation of receptor activity. In a separate line of research, thieno[2,3-d]pyrimidine-based molecules were developed as positive allosteric modulators (PAMs) for the Mas-related G protein-coupled receptor X1 (MRGPRX1), a potential target for pain treatment. nih.gov These findings indicate that the thienopyrimidine core can be adapted to achieve highly specific and subtle modulation of receptor function.

Molecular Recognition and Ligand-Protein Interactions

Understanding how a compound physically interacts with its biological target is fundamental to elucidating its mechanism of action. While biophysical characterization of 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid itself is not available in the reviewed literature, studies on its analogs provide insight into molecular recognition.

For the related thieno[3,2-d]pyrimidine-based sirtuin inhibitors, X-ray crystallography has been a key biophysical technique used to characterize binding events. nih.gov These studies have provided atomic-level detail of the ligand-protein complex, showing how the common carboxamide group of the inhibitors occupies the nicotinamide C-pocket within the SIRT3 active site. nih.gov The aliphatic portions of these inhibitors were observed extending through the substrate channel, explaining the structure-activity relationships seen in the series. nih.gov Such detailed structural information is invaluable for understanding molecular recognition and guiding the design of more potent and selective compounds.

In the absence of experimental structural data, computational methods such as molecular docking and dynamics simulations are frequently used to predict and analyze ligand-protein interactions. Numerous studies on pyrazine and thienopyrimidine derivatives utilize these in silico techniques.

For instance, molecular docking studies have been performed on pyrazine-2-carboxylic acid derivatives to predict their binding interactions with the Mycobacterium tuberculosis InhA protein. researchgate.net Similarly, docking has been used to rationalize the observed activity of thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov These computational models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the small molecule and the amino acid residues of the target protein's binding site, thereby predicting the stability and orientation of the ligand-protein complex. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
Thieno[3,2-d]pyrimidine-6-carboxamides

Preclinical Pharmacological Investigations in Relevant In Vitro and Ex Vivo Systems

The available research primarily focuses on the synthesis and biological activity of various derivatives of the thieno[2,3-b]pyrazine core structure. These studies often utilize this compound as a chemical intermediate or starting material for the synthesis of more complex molecules with potential therapeutic applications. However, the pharmacological properties of the parent compound itself are not detailed in these publications.

Consequently, it is not possible to construct data tables or provide detailed research findings on the in vitro and ex vivo pharmacology of this compound at this time. The scientific community has yet to publish dedicated studies that would elucidate its specific biological targets or mechanistic pathways of action. Further research and publication in peer-reviewed journals are required to characterize the preclinical pharmacological profile of this compound.

V. Derivatization and Analog Development for Advanced Research Applications

Synthesis and Biological Exploration of Carboxamide Derivatives

The conversion of the carboxylic acid moiety at the 6-position into a wide array of carboxamide derivatives represents a significant area of investigation. This transformation is typically achieved through standard amide coupling reactions, where the parent carboxylic acid is activated and then reacted with a diverse range of primary and secondary amines. This approach has allowed for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents.

A series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides were synthesized and evaluated for their effects on colon cancer cell growth. The synthesis involved the reaction of the thieno[2,3-b]pyrazine (B153567) core with phenyl chloroformate, followed by reaction with substituted phenyl-piperazines. The resulting carboxamide derivatives exhibited varying degrees of activity, highlighting the influence of substituents on both the thieno[2,3-b]pyrazine and phenyl rings. For instance, derivatives lacking the chlorine atom at the 7-position showed different activity profiles compared to their chlorinated counterparts. Specifically, substitutions on the phenyl ring, such as methyl or methoxy (B1213986) groups, significantly impacted the inhibitory effects on cancer cell growth.

Similarly, other research has focused on the synthesis of pyrazine (B50134) carboxamide derivatives through the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines. These studies have produced a library of compounds that have been investigated for their potential biological activities, including antimycobacterial and antifungal properties. The structural variations introduced at the carboxamide nitrogen have been shown to be crucial for the observed biological effects. For example, the lipophilicity and electronic properties of the substituents on the aniline (B41778) ring of pyrazine-2-carboxylic acid amides were found to influence their antimycobacterial activity.

Compound IDStarting MaterialAmineKey Findings
Series 1 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acidSubstituted phenyl-piperazinesSubstituents on both the thienopyrazine and phenyl rings influence anti-cancer activity.
Series 2 Pyrazine-2-carboxylic acid chlorideSubstituted amino pyridinesResulting carboxamides show potential antimycobacterial and antifungal activities.
Series 3 Substituted pyrazine-2-carboxylic acidsAlkylated and halogenated anilinesLipophilicity of substituents correlates with antimycobacterial activity.

Functionalization at the Chlorinated Position and its Research Implications

The chlorine atom at the 7-position of the thieno[2,3-b]pyrazine ring serves as a versatile handle for further functionalization, primarily through cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination has been a particularly effective method for introducing a variety of (hetero)arylamino groups at this position. This has led to the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.govuobabylon.edu.iq

The research implications of these modifications are significant, particularly in the context of antitumor activity. The newly synthesized compounds have been evaluated against various human tumor cell lines, including gastric, colorectal, and breast cancer lines. uobabylon.edu.iq These studies have helped to establish important structure-activity relationships. For example, the nature of the substituent on the (hetero)aryl ring introduced at the 7-position has been shown to modulate the antitumor potential of the compounds. uobabylon.edu.iq Specifically, methoxylated phenylamino (B1219803) substituents have been identified as being particularly promising in terms of their growth inhibitory effects on certain cancer cell lines. uobabylon.edu.iq The ability to readily modify this position allows for the fine-tuning of the molecule's biological activity and selectivity. nih.govuobabylon.edu.iq

Coupling ReactionReactantsCatalyst SystemResulting CompoundsResearch Implications
Buchwald-Hartwig AminationMethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, (Hetero)arylaminesPalladium catalyst, various ligandsMethyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesExploration of antitumor activity, establishment of SAR. nih.govuobabylon.edu.iq
Buchwald-Hartwig AminationMethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, (Hetero)arylhalidesPalladium catalyst, various ligandsMethyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesModulation of biological activity and selectivity against cancer cell lines. nih.govuobabylon.edu.iq

Incorporation of Diverse Heterocyclic and Aromatic Moieties

To further explore the chemical and biological potential of the thieno[2,3-b]pyrazine scaffold, researchers have focused on incorporating a wide range of other heterocyclic and aromatic moieties. This has been achieved through various synthetic strategies, including the functionalization at the 7-position as mentioned previously, as well as modifications of the carboxylic acid group.

For instance, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized by coupling the core structure with a variety of heteroaryl amines. uobabylon.edu.iq This has allowed for the introduction of rings such as pyridine, pyrimidine, and others, leading to compounds with altered electronic and steric properties. The antitumor potential of these new derivatives has been evaluated, revealing that the nature of the appended heterocyclic or aromatic ring can significantly influence their activity against different cancer cell lines. uobabylon.edu.iq

In other studies, thienopyrimidine derivatives have been synthesized by reacting 2-amino-3-ethoxycarbonyl-thiophenes with various isothiocyanates, followed by cyclization. researchgate.net While not directly starting from this compound, this research highlights the broader interest in fused thieno-heterocyclic systems and the diverse biological activities that can be achieved by incorporating different ring systems. researchgate.net The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives through multicomponent reactions is another example of how diverse aromatic and heterocyclic groups can be integrated to create novel compounds with interesting electrochemical and biological properties. nih.gov

Parent ScaffoldIncorporated MoietySynthetic StrategyResulting Properties/Activities
Thieno[2,3-b]pyrazine(Hetero)arylaminesBuchwald-Hartwig amination at the 7-positionModulated antitumor activity. uobabylon.edu.iq
Thiophene (B33073)IsothiocyanatesCondensation and cyclizationThienopyrimidine derivatives with potential biological activities. researchgate.net
2-AminopyrazineSubstituted aromatic aldehydes, indane 1,3-dioneMulticomponent reactionPyrido[2,3-b]pyrazine derivatives with electrochemical and biological activity. nih.gov

Design and Synthesis of Prodrugs and Pro-moieties for Enhanced Research Utility

The presence of a carboxylic acid group in this compound makes it a prime candidate for prodrug design. The carboxylic acid moiety, while potentially important for target interaction, can be ionized at physiological pH, which may limit its ability to cross cellular membranes. A common strategy to overcome this is to mask the carboxylic acid as an ester, creating a more lipophilic prodrug that can more readily enter cells. researchgate.netnih.gov

The synthesis of such ester prodrugs would typically involve the reaction of the parent carboxylic acid with an appropriate alcohol in the presence of a coupling agent or under acidic catalysis. The choice of the alcohol, or pro-moiety, is critical and can be tailored to control the properties of the prodrug, such as its solubility, stability, and rate of hydrolysis back to the active carboxylic acid. uobabylon.edu.iq For instance, simple alkyl esters can be synthesized to increase lipophilicity.

Once inside the cell, these ester prodrugs are designed to be cleaved by intracellular esterases, releasing the active this compound. This approach can enhance the compound's utility in cell-based research by improving its bioavailability at the site of action. The design of such prodrugs requires a careful balance of properties: the prodrug must be stable enough to reach its target but labile enough to be efficiently converted to the active form. nih.gov While specific examples for this compound are not extensively detailed in the literature, the principles of ester prodrug design are well-established and provide a clear path for enhancing its research applications. researchgate.netnih.gov

Vi. Future Directions and Interdisciplinary Research Opportunities

Emerging Synthetic Methodologies for Complex Thienopyrazine Structures

The synthesis of complex heterocyclic compounds is central to drug discovery. nih.gov While established methods have been effective, the demand for greater structural diversity, efficiency, and sustainability is driving the adoption of new synthetic paradigms. rsc.orgjmchemsci.com For complex thienopyrazines, future advancements will likely incorporate several emerging methodologies.

Advanced Catalytic Systems: Palladium and copper-catalyzed reactions, such as the Sonogashira cross-coupling, have already been employed to create tricyclic lactone derivatives from thieno[2,3-b]pyrazine (B153567) precursors. mdpi.commdpi.com Future work will likely expand the use of such catalytic systems, including novel C-H activation strategies, which allow for direct functionalization of the heterocyclic core, reducing the need for pre-functionalized starting materials and enabling more efficient access to novel chemical space. mdpi.comnih.gov

Flow Chemistry: A significant shift from traditional batch synthesis towards continuous flow chemistry is anticipated for heterocyclic synthesis. springerprofessional.debohrium.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhanced safety for handling hazardous reagents, and remarkable scalability. mdpi.commdpi.com Applying flow technology to the synthesis of thienopyrazines could enable the rapid generation of analog libraries and facilitate multi-step sequences without the need to isolate intermediates, accelerating the discovery process. uc.pt

Photoredox and Multicomponent Reactions: Light-mediated photoredox catalysis and multicomponent reactions (MCRs) are powerful tools for building molecular complexity. rsc.orgjmchemsci.com These methods allow for the formation of intricate thienopyrazine-based architectures under mild conditions. MCRs, in particular, are highly efficient as they combine three or more reactants in a single step, offering a rapid pathway to structurally diverse compound libraries for screening campaigns. nih.gov

Synthetic MethodologyPotential Advantage for Thienopyrazine Synthesis
C-H Activation Direct functionalization of the core scaffold, improving atom economy.
Flow Chemistry Enhanced safety, scalability, and potential for automated multi-step synthesis. mdpi.commdpi.com
Multicomponent Reactions Rapid generation of molecular complexity and library synthesis from simple precursors. nih.gov
Photoredox Catalysis Access to unique bond formations under mild reaction conditions. rsc.org

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties and biological activities of novel compounds before their synthesis. nih.govresearchgate.net For thienopyrazine derivatives, these in silico methods offer a rational approach to designing molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful for understanding the relationship between a molecule's structure and its biological activity. nih.govpreprints.orgnih.gov These models have been successfully applied to other thieno-fused heterocycles to guide the design of potent inhibitors. nih.govrsc.org Future research will apply these techniques to libraries of virtual thieno[2,3-b]pyrazine analogs to predict their activity against various targets and prioritize the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: Molecular docking allows for the prediction of how a ligand, such as a derivative of 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid, might bind to the active site of a protein target. nih.gov Following docking, molecular dynamics (MD) simulations can be used to model the stability and dynamics of the ligand-protein complex over time, providing deeper insights into the binding interactions. preprints.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that are critical for binding affinity and can guide the rational design of more potent and selective molecules. nih.gov

ADMET and Biological Activity Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. mdpi.com Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities and potential toxicities based on a compound's structure, helping to filter out molecules with unfavorable profiles. bmc-rm.orgekb.eg Such predictions can also consider the biological activity of potential metabolites, providing a more comprehensive safety and efficacy profile. mdpi.com

Computational TechniqueApplication in Thienopyrazine ResearchKey Insights
3D-QSAR Predicting biological activity of virtual analogs.Guiding structural modifications to enhance potency. nih.gov
Molecular Docking Identifying potential protein targets and binding modes.Revealing key ligand-receptor interactions. nih.gov
Molecular Dynamics Assessing the stability of ligand-protein complexes.Understanding the dynamic nature of binding. preprints.org
ADMET Prediction Forecasting pharmacokinetic and toxicity profiles.Early de-risking of drug candidates. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry

To explore the vast chemical space accessible from the thieno[2,3-b]pyrazine scaffold, modern drug discovery relies on the integration of combinatorial chemistry with high-throughput screening (HTS). nih.gov This combination allows for the rapid synthesis and evaluation of thousands to millions of compounds to identify initial "hits."

The future direction for thienopyrazines involves moving beyond traditional library synthesis to more advanced platforms. The core structure of this compound is well-suited for combinatorial approaches, where the chloro and carboxylic acid groups can be reacted with diverse sets of building blocks to generate large libraries of amides, esters, and other derivatives. nih.govnih.gov

A particularly promising frontier is the application of DNA-Encoded Library (DEL) technology . nih.gov In this approach, each unique small molecule built on the thienopyrazine scaffold is tagged with a unique DNA barcode. The entire library, potentially containing billions of different compounds, can then be screened simultaneously against a protein target. rsc.org After washing away non-binders, the DNA tags of the bound molecules are amplified and sequenced to reveal the structures of the hits. The success of DEL relies on the development of robust DNA-compatible chemical reactions, a field where significant progress has been made, including methods suitable for heterocycle synthesis. nih.govreed.edu

Application in Novel Chemical Biology Probes and Tools

Beyond their potential as therapeutics, thienopyrazine derivatives can be developed into sophisticated chemical biology probes to study biological systems. The inherent spectroscopic properties of some thienopyrazine-based dyes, which can exhibit fluorescence, make them attractive starting points for such tools. mdpi.comresearchgate.net

Fluorescent Probes: The thieno[2,3-b]pyrazine core could be modified to create fluorescent probes for cellular imaging. By attaching specific targeting ligands, these probes could be directed to particular organelles or proteins, allowing for visualization of dynamic cellular processes. The study of related thieno[2,3-b]pyridine (B153569) compounds to monitor cell cycle progression and motility provides a precedent for this approach. nih.govnih.gov

Activity-Based Probes (ABPs): ABPs are powerful tools for monitoring the functional state of enzymes. nih.gov The carboxylic acid handle on this compound is an ideal attachment point for a reactive "warhead" that can covalently bind to the active site of a target enzyme. Such probes would allow for the specific labeling and identification of active enzymes in complex biological samples. nih.gov

Photoaffinity Probes: To identify the cellular targets of a bioactive thienopyrazine compound, photoaffinity labeling (PAL) is a powerful strategy. nih.gov A derivative of the parent compound can be synthesized with a photoactivatable group (like a diazirine) and a reporter tag (like biotin). nih.gov Upon incubation with cells and exposure to UV light, the probe will covalently crosslink to its binding partners. These protein targets can then be isolated using the biotin (B1667282) tag and identified by mass spectrometry, providing direct insight into the compound's mechanism of action. nih.govnih.gov The development of modular and combinatorial methods facilitates the rapid synthesis of such probe libraries. frontiersin.org

Collaborative Research Endeavors in Drug Discovery Lead Optimization

The journey from a promising "hit" compound to a fully optimized clinical candidate is a complex, resource-intensive process that necessitates interdisciplinary collaboration. nih.gov The optimization of a lead series based on the this compound scaffold would greatly benefit from a collaborative research model that brings together experts from different fields.

Such an endeavor would typically involve:

Academia-Industry Partnerships: Collaborations between academic institutions, which often excel in discovering novel biological pathways and developing innovative synthetic methods, and pharmaceutical companies, which have deep expertise in drug development, HTS, and clinical trials, are critical. rsc.org

Multidisciplinary Teams: A successful lead optimization program requires a consortium of scientists. This includes:

Medicinal Chemists to design and synthesize new analogs to improve potency, selectivity, and ADMET properties.

Computational Chemists to build predictive models and guide the design-synthesis-test cycle.

Biologists and Pharmacologists to develop and run assays to evaluate the compounds' efficacy and mechanism of action.

Structural Biologists to solve crystal structures of lead compounds bound to their targets, providing a detailed roadmap for further optimization.

This integrated, collaborative approach ensures that all facets of drug development are addressed, maximizing the potential for transforming a promising heterocyclic scaffold into a valuable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-chlorothieno[2,3-b]pyrazine-6-carboxylic acid, and how can they inform experimental design?

  • Answer : The compound has a melting point of 220°C (decomposition) . Its molecular formula is C₇H₃ClN₂O₂S, with a molecular weight of 214.63 g/mol. Solubility can be inferred from structural analogs: polar aprotic solvents (e.g., DMF, DMSO) are typically effective. These properties guide purification (recrystallization from ethanol/water) and stability testing (avoid high-temperature storage).

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A two-step approach is often used:

Thienopyrazine core formation : Cyclocondensation of chlorinated pyrazine precursors with thiophene derivatives under acidic conditions (e.g., H₂SO₄) .

Carboxylic acid introduction : Hydrolysis of a nitrile or ester intermediate using NaOH/H₂O or HCl/EtOH .
Yields are optimized via reflux duration (6–12 hours) and stoichiometric control of chlorine donors (e.g., POCl₃).

Q. How can researchers validate the purity and structure of this compound?

  • Answer :

  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity >95% .
  • Spectroscopy :
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thieno-pyrazine ring (C-S/C-N stretches 600–800 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid carbon (δ ~165 ppm) .
  • Mass spectrometry : Exact mass (214.63) via ESI-MS to rule out halogenated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

  • Answer : The chlorine at position 7 is activated by electron-withdrawing effects of the pyrazine ring and carboxylic acid group, making it susceptible to SNAr (nucleophilic aromatic substitution). For example, reaction with morpholine in DMF at 80°C replaces Cl with morpholino groups, confirmed by ¹H NMR loss of aromatic proton splitting . Competing side reactions (e.g., ring-opening) are minimized using excess nucleophile and inert atmospheres.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Answer : Stability studies show degradation <5% at pH 4–6 (24 hours, 25°C), but rapid hydrolysis occurs at pH >8 due to deprotonation of the carboxylic acid, accelerating Cl⁻ elimination. Buffered solutions (e.g., phosphate pH 6) are recommended for biological assays .

Q. What strategies mitigate contradictory data in biological activity studies of this compound?

  • Answer : Discrepancies often arise from:

  • Impurity profiles : Trace halogenated byproducts (e.g., dichloro derivatives) can skew IC₅₀ values. Rigorous HPLC purification is critical .
  • Solvent effects : DMSO stock solutions >1% may inhibit enzyme activity. Use fresh dilutions in assay buffers .
  • Redox interference : The thieno-pyrazine core may act as a redox cycler in cytotoxicity assays. Include controls with antioxidants (e.g., ascorbate) .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Answer :

  • Docking studies : Use PyRx or AutoDock Vina with homology models of target enzymes (e.g., kinases). The carboxylic acid forms salt bridges with Lys/Arg residues, while the chlorine enhances hydrophobic pocket binding .
  • DFT calculations : Assess electron density maps to optimize substituent effects on HOMO/LUMO gaps, correlating with observed redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 2
7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.